(S)-2-Phenoxypropanal
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Overview
Description
(S)-2-Phenoxypropanal is an organic compound with the molecular formula C9H10O2. It is a colorless liquid with a faint aromatic odor. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is also referred to as 2-Phenoxypropanal and has a molecular weight of 150.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-Phenoxypropanal can be synthesized through several methods. One common method involves the reaction of phenol with propylene oxide in the presence of a catalyst such as aluminum oxide (Al2O3) and magnesium oxide (MgO) on an iron oxide (Fe3O4) support . The reaction is typically carried out at elevated temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phenolate and monohalohydrin. The phenolate is reacted with monohalohydrin at a temperature below the boiling point of the reaction mixture to produce phenoxyethanol, which can then be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Phenoxypropanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions include phenoxyacetic acid (from oxidation), 2-phenoxypropanol (from reduction), and various substituted phenoxypropanals (from substitution reactions) .
Scientific Research Applications
(S)-2-Phenoxypropanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Mechanism of Action
The mechanism of action of (S)-2-Phenoxypropanal involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to enzymes and altering their activity. This compound can inhibit the growth of certain microorganisms by disrupting their cell membrane integrity and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-Phenoxy-2-propanol: This compound has a similar structure but differs in the position of the hydroxyl group.
2-Phenoxyethanol: Another similar compound, used as a preservative in cosmetics and pharmaceuticals.
Uniqueness
(S)-2-Phenoxypropanal is unique due to its specific structural configuration and the presence of the aldehyde group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
149646-90-2 |
---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(2S)-2-phenoxypropanal |
InChI |
InChI=1S/C9H10O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-8H,1H3/t8-/m0/s1 |
InChI Key |
WIYQCLDTSROCTN-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C=O)OC1=CC=CC=C1 |
SMILES |
CC(C=O)OC1=CC=CC=C1 |
Canonical SMILES |
CC(C=O)OC1=CC=CC=C1 |
Synonyms |
Propanal, 2-phenoxy-, (S)- (9CI) |
Origin of Product |
United States |
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